3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE
Overview
Description
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of 1,2,4-triazoles. This compound is characterized by its unique structure, which includes a tert-butyl group, a phenoxy group, an ethyl group, and a nitro-pyrazole moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the nitro group to an amino group.
Substitution: The phenoxy and pyrazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2-methyl-4-(1,1,3,3-tetramethylbutyl)-: Similar in having a tert-butyl group and phenoxy moiety.
Indole derivatives: Share structural similarities with the pyrazole group and have comparable biological activities.
Uniqueness
What sets 3-{[4-(TERT-BUTYL)PHENOXY]METHYL}-4-ETHYL-5-{[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]SULFANYL}-4H-1,2,4-TRIAZOLE apart is its combination of functional groups, which confer unique chemical reactivity and biological properties. This makes it a valuable compound for diverse scientific investigations .
Properties
IUPAC Name |
3-[(4-tert-butylphenoxy)methyl]-4-ethyl-5-[(4-nitropyrazol-1-yl)methylsulfanyl]-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3S/c1-5-24-17(12-28-16-8-6-14(7-9-16)19(2,3)4)21-22-18(24)29-13-23-11-15(10-20-23)25(26)27/h6-11H,5,12-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXMALKPRPNIGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCN2C=C(C=N2)[N+](=O)[O-])COC3=CC=C(C=C3)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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